molecular formula C22H25Cl2N3O B1142848 4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE CAS No. 117078-70-3

4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE

カタログ番号: B1142848
CAS番号: 117078-70-3
分子量: 418.4 g/mol
InChIキー: MMAJNYNKSYZYQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorobenzyl)-2-(2-(1-methylpyrrolidin-2-yl)ethyl)phthalazin-1(2H)-one is a specialized chemical compound with a molecular formula of C22H24ClN3O . This complex organic molecule features a phthalazin-1(2H)-one core structure substituted at position 4 with a (4-chlorophenyl)methyl group and at position 2 with a 2-(1-methylpyrrolidin-2-yl)ethyl side chain . The compound presents multiple functional groups including a phthalazinone heterocycle, chlorobenzyl moiety, and N-methylpyrrolidine group, which collectively contribute to its potential research applications in medicinal chemistry and drug discovery. The structural complexity suggests potential bioactivity that makes it valuable for investigating enzyme inhibition pathways and receptor-ligand interactions. Researchers utilize this compound primarily in preclinical studies exploring structure-activity relationships, particularly in the development of targeted therapeutic agents. The presence of both nitrogen-containing heterocycles and aromatic chlorinated systems indicates potential pharmacological research applications, though its specific mechanism of action and molecular targets require further scientific investigation. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

特性

CAS番号

117078-70-3

分子式

C22H25Cl2N3O

分子量

418.4 g/mol

IUPAC名

4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H

InChIキー

MMAJNYNKSYZYQX-UHFFFAOYSA-N

SMILES

CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

正規SMILES

CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

同義語

4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE

製品の起源

United States

準備方法

Formation of Benzalphthalide Intermediates

Benzalphthalides (B1–B7 ) are synthesized by refluxing phthalic anhydride with 4-chlorophenylacetic acid in toluene, using potassium carbonate as a base. This high-temperature (120–140°C) condensation proceeds over 6–8 hours, yielding intermediates in 45–90%. Variability in yields arises from electronic effects of substituents on the phenylacetic acid. For instance, electron-withdrawing groups (e.g., Cl) enhance reactivity, whereas bulky substituents hinder cyclization.

Table 1: Benzalphthalide synthesis under varying conditions

Phenylacetic Acid SubstituentTemperature (°C)Yield (%)
4-Chlorophenyl13085
3,4-Dichlorophenyl14072
4-Methylphenyl12090

Cyclocondensation with Methylhydrazine

The benzalphthalide intermediate undergoes cyclocondensation with methylhydrazine to form the phthalazinone scaffold. Reaction conditions (80°C, 6–8 hours) in ethanol afford the unsubstituted phthalazinone. However, introducing the 2-(1-methylpyrrolidin-2-yl)ethyl group necessitates additional functionalization steps.

Functionalization at the N-2 Position

The N-2 position is modified via alkylation or nucleophilic substitution to introduce the 2-(1-methylpyrrolidin-2-yl)ethyl moiety. This step is critical for conferring target biological activity.

Alkylation with Pyrrolidine Derivatives

A two-step approach is employed:

  • Chlorination : Treatment of the phthalazinone with phosphorus oxychloride (POCl₃) converts the 1-one group to a 1-chloro intermediate.

  • Nucleophilic Substitution : Reaction with 2-(1-methylpyrrolidin-2-yl)ethylamine in dimethylformamide (DMF) at 60°C for 12 hours installs the desired side chain.

Key Consideration : Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times. Catalytic amounts of potassium iodide (KI) enhance substitution efficiency by 20–30%.

Reductive Amination Alternatives

An alternative route involves reductive amination between the phthalazinone’s secondary amine and 1-methylpyrrolidine-2-carbaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) achieves 65–70% yields. This method circumvents chlorination but requires rigorous pH control to avoid over-reduction.

Microwave-Assisted Synthesis Optimization

Microwave (MW) irradiation significantly accelerates synthesis while improving purity. For example, MW-assisted cyclocondensation (350 W, 1–6 minutes) reduces reaction times from hours to minutes, achieving 60–70% yields with minimal byproducts.

Advantages of MW Synthesis:

  • Reduced Side Reactions : Traditional thermal methods often produce chlorinated byproducts via electrophilic aromatic substitution. MW’s rapid heating minimizes such side pathways.

  • Scalability : Pilot-scale trials (100 g batches) demonstrate consistent yields, supporting industrial applicability.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Recrystallization from ethanol/water mixtures enhances enantiomeric purity, critical for pharmacological applications.

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 3H, aromatic), 4.32 (s, 2H, CH₂), 3.65–2.98 (m, 6H, pyrrolidine-CH₂ and N–CH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

Byproduct Formation

Electrophilic chlorination at aromatic positions is a common side reaction. Using dichloromethane as a solvent instead of toluene reduces this by 40%.

Stereochemical Control

The pyrrolidine ring’s stereochemistry impacts biological activity. Asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINOL) achieves enantiomeric excess (ee) >90% .

科学的研究の応用

Medicinal Chemistry

The compound is considered an impurity of azelastine, an antihistamine used for treating allergic conditions. Research into its derivatives has led to the exploration of its potential as a therapeutic agent targeting histamine receptors, particularly the H3 receptor, which is implicated in various neurological disorders .

Case Study: Histamine H3 Receptor Antagonism

A study on related compounds demonstrated that modifications in the pyrrolidine structure can enhance binding affinity and selectivity towards the H3 receptor, suggesting that derivatives of this compound could serve as novel treatments for conditions like narcolepsy and obesity .

Synthesis and Chemical Reactions

The synthesis of 4-(4-Chlorobenzyl)-2-(2-(1-Methylpyrrolidin-2-Yl)Ethyl)Phthalazin-1(2H)-One involves complex organic reactions that can be optimized for better yields. A notable method includes the use of hexahydro derivatives to improve pharmacological properties .

Synthesis Pathway Overview

StepReaction TypeKey Reagents
1Alkylation4-Chlorobenzyl bromide
2CyclizationPhthalazine derivatives
3PurificationChromatography

This pathway highlights the importance of precise synthetic methods to obtain high-purity compounds suitable for biological testing.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant activity against various biological targets. For instance, studies have shown that modifications can lead to enhanced anti-inflammatory effects, making them candidates for further development in treating chronic inflammatory diseases .

Potential Toxicological Assessments

Given its structural complexity, evaluating the safety profile of this compound is crucial. Preliminary studies suggest that it may exhibit harmful effects if ingested or upon skin contact, necessitating thorough toxicological assessments before clinical applications .

類似化合物との比較

Comparison with Similar Compounds

Phthalazinone derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
4-(4-Chlorobenzyl)-2-(2-(1-methylpyrrolidin-2-yl)ethyl)phthalazin-1(2H)-one 4-(4-Cl-benzyl), 2-(2-(1-Me-pyrrolidin-2-yl)ethyl) C22H23ClN3O Potential histamine receptor modulation; improved solubility vs. azepane analogs
Azelastine hydrochloride 4-(4-Cl-benzyl), 2-(1-Me-azepan-4-yl) C22H24Cl2N3O H1 antagonist; used in allergic rhinitis and asthma; logP: 3.2
4-(4-Cl-benzyl)-6-formyl-2-methylphthalazin-1(2H)-one (24a) 4-(4-Cl-benzyl), 6-formyl, 2-Me C17H13ClN2O2 Intermediate in synthesis; IR: 1704 cm⁻¹ (C=O stretch)
4-(4-Cl-benzyl)-6(7)-hydroxycarbonyl-2-Me-phthalazin-1(2H)-one (17) 4-(4-Cl-benzyl), 6(7)-COOH, 2-Me C17H13ClN2O3 Carboxylic acid derivative; ESI-MS: m/z 330.0611 [M+H]<sup>+</sup>
4-(4-Cl-benzyl)-2-[4-(trifluoromethoxy)benzyl]phthalazin-1(2H)-one (3a) 4-(4-Cl-benzyl), 2-[4-(CF3O)-benzyl] C23H16ClF3N2O2 Enhanced lipophilicity (logP: 4.5); synthesized via ultrasonication
4-CHLORO-2-[(2Z)-2-(4-Cl-phenyl)-2-(methoxyimino)ethyl]-5-pyrrolidinyl-3(2H)-pyridazinone Pyridazinone core with 4-Cl-phenyl and pyrrolidine C17H18Cl2N4O2 Insecticidal activity; IC50: 0.8 µM (insect GABA receptor)

Key Comparative Insights:

Core Modifications: Replacement of phthalazinone with pyridazinone (e.g., compound in ) reduces aromaticity and alters receptor selectivity.

Substituent Effects :

  • Chlorobenzyl Group : Common across analogs (e.g., ); critical for π-π stacking interactions in receptor binding.
  • Heterocyclic Chains :

  • Azepane (7-membered) in azelastine vs. pyrrolidine (5-membered) in the target compound: Smaller rings may reduce steric hindrance and improve metabolic stability .
  • Trifluoromethoxybenzyl substituent (3a) increases electronegativity and lipophilicity, favoring CNS penetration .

Pharmacological Data: Azelastine hydrochloride shows H1 antagonism (Ki: 1.6 nM) , while pyridazinone derivatives (e.g., ) target insect GABA receptors, highlighting core-dependent activity.

Synthetic Routes :

  • The target compound may be synthesized via alkylation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one with 2-(1-methylpyrrolidin-2-yl)ethyl bromide, analogous to methods in .

生物活性

4-(4-Chlorobenzyl)-2-(2-(1-methylpyrrolidin-2-yl)ethyl)phthalazin-1(2H)-one, with CAS number 117078-70-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This phthalazinone derivative is structurally related to various bioactive compounds and is being investigated for its therapeutic applications, particularly in the fields of oncology and antimicrobial therapies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H25ClN3O
Molecular Weight418.36 g/mol
Melting Point>135°C (dec.)
SolubilitySlightly soluble in chloroform and methanol
AppearanceOff-white to pale yellow solid

Antimicrobial Activity

Research indicates that phthalazinone derivatives exhibit significant antimicrobial properties. A study on various substituted phthalazinones demonstrated their effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial enzyme activity, leading to cell death. Specific derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a viable candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound's structural similarity to known antitumor agents positions it as a potential anticancer drug. Phthalazinones are recognized for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain phthalazinone derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values often below 10 µM, indicating strong antiproliferative effects .

Case Studies

  • Study on Antitumor Effects : A recent investigation into phthalazinone derivatives, including this compound, demonstrated notable cytotoxicity against various cancer cell lines. The study reported that compounds with specific substitutions at the phthalazinone core exhibited enhanced activity against MCF-7 and NCI-H460 cells, suggesting that modifications in the side chains can significantly influence biological activity .
  • Antimicrobial Assessment : Another study evaluated a series of phthalazinone derivatives for their antimicrobial efficacy. The results indicated that the presence of chlorobenzyl groups contributed positively to the antimicrobial activity of these compounds. This aligns with findings that suggest halogenated phenyl groups enhance interaction with microbial targets .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with key biological targets involved in cancer progression and microbial resistance. These studies indicate that the compound can effectively bind to target sites, potentially inhibiting their function and leading to therapeutic effects .

Q & A

Q. Table 1: Synthesis Parameters from Key Studies

StepSolventTemp (°C)CatalystYield (%)Purity (%)Reference
Core FormationDMF120None6590
AlkylationTHF50Cs₂CO₃8295
Chlorobenzyl CouplingToluene100Pd(OAc)₂7298

Q. Table 2: Spectroscopic Characterization Data

TechniqueKey SignalsFunctional GroupReference
¹H NMRδ 7.4–7.6 (m, 4H, Ar-H)Chlorobenzyl
¹³C NMRδ 167.2 (C=O)Phthalazinone core
ESI-MS[M+H]⁺ = 424.2Molecular ion
FT-IR1685 cm⁻¹ (C=O)Carbonyl stretch

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。